{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride
Description
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;;/h1-4,6H,5,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPBXGFSPGNRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the pyridine ring. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The pyridine ring can be introduced through a nucleophilic substitution reaction. The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, isoxazoline derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride with analogous compounds:
Key Observations:
- Substituent Effects : The 3-pyridinyl group in the target compound likely enhances binding to neurological targets compared to halogenated aryl groups (e.g., 2-chlorophenyl in ), which may prioritize lipophilicity for membrane penetration .
- Salt Form: Dihydrochloride salts generally improve aqueous solubility compared to monohydrochloride analogs, facilitating in vitro assays .
- Reactivity : Compounds with chloromethyl groups (e.g., ) offer sites for nucleophilic substitution, enabling further derivatization .
Biological Activity
Overview
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride is a compound notable for its unique structure, which includes a pyridine ring and an isoxazole ring connected by a methylamine group. This structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways and interactions are currently under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : Some studies suggest interactions with neurotransmitter systems.
Anticancer Activity
A study evaluated the anticancer effects of various isoxazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant inhibitory activity against lung cancer cells (A549) when compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Neuropharmacological Studies
Research into the neuropharmacological effects of similar compounds indicates that they may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways . This suggests a potential role in treating mood disorders or neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
A multi-component reaction involving hydroxylamine hydrochloride and substituted aldehydes yielded several isoxazole derivatives. Among them, one derivative showed promising anticancer activity against A549 cells, indicating that modifications to the isoxazole structure can enhance biological efficacy . -
Antimicrobial Activity Assessment :
A comparative study assessed the antimicrobial effectiveness of this compound against standard antibiotics. It was found to possess comparable or superior activity against certain strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other heterocyclic compounds such as pyrazoles and imidazoles, which are known for their broad range of pharmacological activities.
| Compound Type | Biological Activities |
|---|---|
| Isoxazoles | Antimicrobial, Anticancer |
| Pyrazoles | Anticancer, Anti-inflammatory |
| Imidazoles | Antimicrobial, Analgesic |
The unique combination of the pyridine and isoxazole rings in this compound confers distinct properties that may not be present in other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process: (1) Condensation of 3-pyridinyl derivatives with isoxazole precursors under acidic or basic conditions, (2) amination via reductive alkylation or nucleophilic substitution, and (3) salt formation with HCl. Yield optimization requires careful stoichiometric control, temperature modulation (e.g., reflux in ethanol at 80°C), and purification via recrystallization or preparative HPLC. Impurities from unreacted intermediates can be minimized using scavenger resins or gradient elution .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential to verify the pyridinyl and isoxazolyl moieties, while IR spectroscopy confirms amine and hydrochloride functional groups. Mass spectrometry (ESI-TOF) provides molecular weight validation. X-ray crystallography may resolve ambiguities in stereochemistry or salt formation .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and pH gradients (e.g., 1–12). Monitor degradation via HPLC-UV at 254 nm. For aqueous solutions, use buffered systems (pH 7.4) and track decomposition kinetics. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What strategies can address conflicting reports on the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant enzymes and include positive controls (e.g., known inhibitors). Perform dose-response curves (IC₅₀) across multiple replicates. Cross-validate findings with structural analogs, such as oxadiazole or thiazole derivatives, to identify activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Synthesize derivatives with modifications to the pyridinyl (e.g., fluorination) or isoxazolyl (e.g., methyl substitution) groups. Screen against related enzymes (e.g., kinases, phosphatases) using high-throughput assays. Computational docking (AutoDock Vina) can predict binding affinities and guide rational design .
Q. What experimental approaches resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Differences may stem from metabolic instability or poor bioavailability. Use liver microsome assays to assess metabolic clearance. For in vivo studies, employ radiolabeled compound tracking (³H or ¹⁴C) and LC-MS/MS for plasma pharmacokinetics. Adjust formulations (e.g., PEGylation) to enhance solubility and half-life .
Q. How can researchers identify off-target interactions that may confound mechanistic interpretations?
- Methodological Answer : Perform proteome-wide affinity chromatography coupled with MS (Chemoproteomics). Use CRISPR-Cas9 knockout models to validate target specificity. For computational screening, employ cheminformatics tools (SwissTargetPrediction) to predict off-target binding .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data with high variability?
- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Outliers should be assessed via Grubbs’ test. Replicate experiments at least three times to ensure reproducibility .
Q. How should researchers design a study to evaluate the compound’s environmental impact as a potential pharmaceutical pollutant?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Use LC-MS to quantify residual compound in water systems. Computational models (ECOSAR) can predict ecotoxicity based on structural analogs .
Notes for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
